2-(4-Aminophenyl)-5-tert-butyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one is an organic compound that features a pyrazolone core substituted with an aminophenyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenylhydrazine with tert-butyl acetoacetate under acidic conditions to form the pyrazolone ring. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolone ring can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various alkyl or aryl-substituted pyrazolones.
Scientific Research Applications
1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with a methyl group instead of a tert-butyl group.
1-(4-Aminophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: Similar structure but with an ethyl group instead of a tert-butyl group.
1-(4-Aminophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness: The presence of the tert-butyl group in 1-(4-Aminophenyl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one imparts unique steric and electronic properties, making it more resistant to certain chemical reactions and enhancing its stability compared to its methyl, ethyl, and isopropyl analogs .
Properties
IUPAC Name |
2-(4-aminophenyl)-5-tert-butyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)11-8-12(17)16(15-11)10-6-4-9(14)5-7-10/h4-7H,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDSJLBAVKHHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734026 |
Source
|
Record name | 2-(4-Aminophenyl)-5-tert-butyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88351-65-9 |
Source
|
Record name | 2-(4-Aminophenyl)-5-tert-butyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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